2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate
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Overview
Description
2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate is a compound with significant interest in various scientific fields. It is a derivative of amino acids and has unique structural properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate typically involves the reaction of 2-amino-4-methylpentanoic acid with another amino acid derivative under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and drying techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in an inert atmosphere.
Substitution: Nucleophiles like amines, alcohols; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the context of its application, such as metabolic regulation or signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentanoic acid: A precursor and structurally similar compound.
2-[(2-Amino-4-methylpentanoyl)amino]acetic acid: Another derivative with similar properties.
Uniqueness
2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate is unique due to its specific structural configuration and the presence of the dihydrate form. This gives it distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H28N2O5 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate |
InChI |
InChI=1S/C12H24N2O3.2H2O/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;;/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);2*1H2 |
InChI Key |
SLJAYOYNVUCZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.O.O |
Origin of Product |
United States |
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